molecular formula C11H16N2O3 B13516541 4-(2-Methoxy-5-nitrophenyl)butan-2-amine

4-(2-Methoxy-5-nitrophenyl)butan-2-amine

Cat. No.: B13516541
M. Wt: 224.26 g/mol
InChI Key: QRXZFKJUHYFRAI-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)butan-2-amine is a secondary amine featuring a methoxy group at the ortho-position and a nitro group at the para-position on the aromatic ring. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) substituents creates unique electronic effects, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)butan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-8(12)3-4-9-7-10(13(14)15)5-6-11(9)16-2/h5-8H,3-4,12H2,1-2H3

InChI Key

QRXZFKJUHYFRAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence signals. This property makes it useful in analytical and diagnostic applications.

Comparison with Similar Compounds

Key Differences :

  • Electron Effects : The nitro group in 4-(2-Methoxy-5-nitrophenyl)butan-2-amine is stronger electron-withdrawing than halogens, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions.
  • Biological Interactions : Bromine and chlorine enhance binding via halogen bonding, while the nitro group may facilitate redox interactions or hydrogen bonding with biological targets .
2.2. Methoxy-Substituted Analogs

Variations in methoxy group positioning highlight regiochemical influences:

Compound Substituents Key Characteristics Reference
4-(4-Methoxyphenyl)butan-2-amine OMe (para) Para-methoxy enhances electron donation; used as a serotonin receptor modulator
4-(2-Methoxy-5-methylphenyl)butan-1-amine OMe (ortho), Me (para) Methyl improves lipophilicity; explored in antidepressant research

Key Differences :

  • Bioactivity : Para-methoxy compounds like 4-(4-Methoxyphenyl)butan-2-amine exhibit stronger CNS activity due to optimized receptor fit, whereas the nitro group in the target compound may redirect activity toward enzyme inhibition .
2.3. Nitro-Substituted Analogs

Nitro groups are critical for redox activity and binding specificity:

Compound Substituents Key Characteristics Reference
N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine OMe (para), NO₂ (meta) Dual methoxy/nitro groups enable dual-mode interactions (H-bonding and charge transfer)
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine Cl, NO₂ (para) Nitro group enhances enzyme inhibition efficacy in kinase targets

Key Differences :

  • Positional Effects : The meta-nitro in N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine vs. para-nitro in the target compound alters resonance stabilization, impacting metabolic stability.

Unique Attributes of this compound

  • Synergistic Substituent Effects : The ortho-methoxy and para-nitro groups create a polarized aromatic system, enhancing solubility in polar solvents while maintaining membrane permeability.
  • Biological Potential: Preliminary data from analogs suggest dual activity—methoxy groups may target monoamine transporters, while nitro groups could inhibit nitroreductase enzymes .
  • Synthetic Versatility : The nitro group allows for further functionalization (e.g., reduction to amine), enabling derivatization for structure-activity relationship (SAR) studies .

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